molecular formula C25H20Cl2N2 B3864025 3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)

3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)

Cat. No. B3864025
M. Wt: 419.3 g/mol
InChI Key: UJDLIQQRDDHJQP-UHFFFAOYSA-N
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Description

Indole derivatives are aromatic heterocyclic organic compounds that have been reported to have diverse pharmacological activities . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Various classical and advanced synthesis methods for indoles have been reported. One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques like single-crystal X-ray diffraction . The experimental and theoretical study can confirm the configuration of the molecule .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential agents in various fields. For example, indole scaffolds containing certain inhibitors are currently in clinical trials to treat diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be determined .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the condition they are designed to treat. Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Future Directions

The future directions in the field of indole derivatives are promising. Researchers are continuously exploring indole derivatives for their potential as therapeutic agents in various fields . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in drug development .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2/c1-14-22(16-8-3-5-12-20(16)28-14)25(24-18(26)10-7-11-19(24)27)23-15(2)29-21-13-6-4-9-17(21)23/h3-13,25,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLIQQRDDHJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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